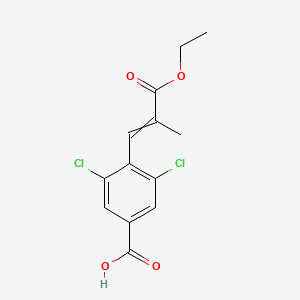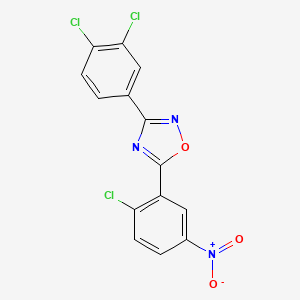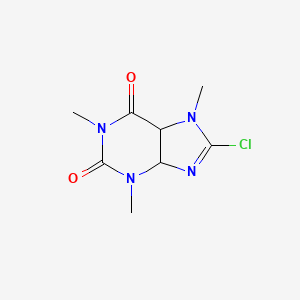
2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple halogen atoms and a triazole ring, making it a subject of interest for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)aniline with 3,4-dichlorobenzoyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the halogen atoms and the triazole ring, which can form hydrogen bonds or hydrophobic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
- 5-(3,4-Dichlorophenyl)-1H-1,2,4-triazole
- 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one
Uniqueness
Compared to similar compounds, 2-(2-Chloro-4-(trifluoromethyl)phenyl)-5-(3,4-dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one stands out due to its specific combination of halogen atoms and the triazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H7Cl3F3N3O |
|---|---|
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H7Cl3F3N3O/c16-9-3-1-7(5-10(9)17)13-22-14(25)24(23-13)12-4-2-8(6-11(12)18)15(19,20)21/h1-6H,(H,22,23,25) |
Clé InChI |
BLXRIZWQCJZSEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NN(C(=O)N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11817379.png)


![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11817398.png)


![Tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate](/img/structure/B11817412.png)

